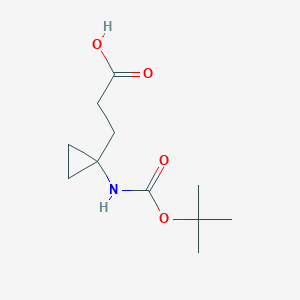

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid” is a chemical compound . It is used in scientific research and has applications ranging from drug synthesis to studying molecular interactions.

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, a series of dihydropyrimidine-2,4 (1H,3H)-dione moieties was derived from a methyl 3-amino-3- (2-chlorophenyl)propanoate precursor . Acid-amine coupling of 3- (2- (1H-inden-2-yl)phenyl)-3- ((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to the formation of the corresponding dihydropyrimidine-2,4 (1H,3H)-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C11H19NO4 . The molar mass is 229.27 .Physical And Chemical Properties Analysis

The density of “this compound” is approximately 1.15±0.1 g/cm3 . The boiling point is predicted to be around 378.7±11.0 °C .科学的研究の応用

Synthesis of Optically Pure Compounds

One significant application involves the facile synthesis and resolution of constrained cyclopropane analogs of phenylalanine, highlighting the compound's role in preparing enantiomerically pure amino acids. This process leverages high-efficiency transformations and chromatographic resolutions to achieve optically pure compounds on a multigram scale, demonstrating its importance in synthetic chemistry for developing stereoselective drugs and intermediates (Jiménez et al., 2001).

Chiral Ligand Development

Another application is observed in the asymmetric hydrogenation of enamines for preparing β-amino acid pharmacophores, where the compound serves as a precursor. This method utilizes chiral ferrocenyl ligands and catalytic systems to achieve high enantioselectivities, underlining its utility in producing chiral building blocks for pharmaceuticals (Kubryk & Hansen, 2006).

Polymeric Material Development

The compound's application extends to the copolymerization of chiral amino acid-based acetylenes, demonstrating its role in creating polymers with specific chiroptical properties. Such copolymers, synthesized from amino acid-based acetylene and its optical isomers, exhibit significant molecular weights and chiral amplification, paving the way for advanced material sciences applications, including the development of novel optically active materials (Gao, Sanda, & Masuda, 2003).

Orthogonally Protected Amino Acids

Research also focuses on synthesizing orthogonally protected amino acids for peptide synthesis. These methodologies underscore the versatility of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid in synthesizing complex amino acids, which are crucial for designing peptidomimetics and drug discovery (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

将来の方向性

特性

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADOGKKXARKUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)

![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)